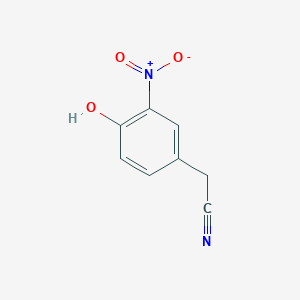

4-Hydroxy-3-nitrophenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been synthesized by a slow evaporation method using ethanol solvent . Another example is the synthesis of tertiary amines 3- (dialkylamino)-2-hydroxypropyl 4- [ (alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity in Organic Chemistry

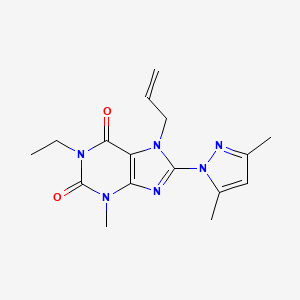

4-Hydroxy-3-nitrophenylacetonitrile plays a role in the synthesis and reactivity of organic compounds. It is used in the production of N-hydroxy-2-amino-3-arylindoles, which are formed through the catalytic hydrogenation of 2-nitrophenylacetonitriles. These indoles, after undergoing autoxidation, yield 2-amino-3-aryl-3H-indol-3-ol 1-oxides, important intermediates in organic synthesis (Belley et al., 2007).

Utilization in Peptide Synthesis

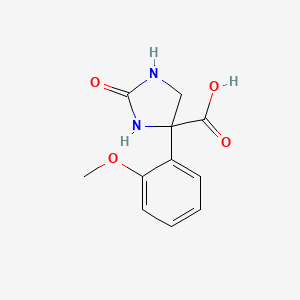

This compound derivatives are utilized in peptide synthesis. The 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid, derived from this compound, serves as a precursor for protected amino acid active esters. These esters are effective coupling components in peptide synthesis, with the basic 4-picolyl moiety facilitating purification of the protected peptides (Stewart, 1982).

Analytical Applications in Molecularly Imprinted Polymers

In analytical chemistry, this compound is involved in the design of molecularly imprinted polymers (MIPs). MIPs using this compound demonstrate high specificity and selectivity for structurally similar biomolecules. This specificity is crucial for applications like solid phase extraction protocols, which enable the analysis of complex samples such as human urine (Janczura et al., 2021).

Role in Organocatalytic Conjugate Additions

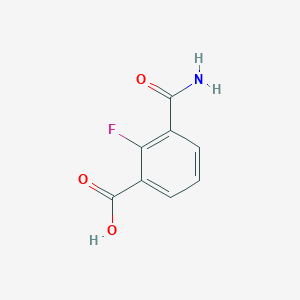

This compound-based compounds, such as arylacetonitriles, participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes. The presence of a nitro group on the phenyl ring acts as a temporary activating group, facilitating further chemical transformations (Cid et al., 2010).

Excited-State Intramolecular Proton Transfer Studies

In the field of photophysics, derivatives of this compound are synthesized and studied for their excited-state intramolecular proton transfer (ESIPT) properties. These studies are crucial for understanding the photophysical behaviors of organic compounds and their applications in various fields such as materials science and bioimaging (Padalkar & Sekar, 2014).

Development of MALDI MS Matrices

4-Hydroxy-3-nitrobenzonitrile is used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). Its strong UV absorption property and clean background in the low mass range make it suitable for the analysis of small organic molecules, peptides, and proteins (Gu et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-3-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, heat, flames, and sparks, and to use personal protective equipment when handling the compound .

Eigenschaften

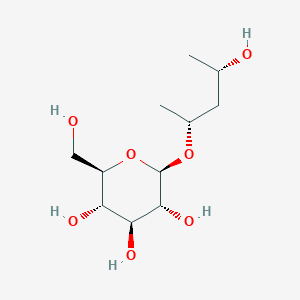

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYHTKGDJSKVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2720630.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2720632.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid](/img/structure/B2720641.png)

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)